5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) is a synthetic organic compound with the molecular formula C21H20F6N2O2 and a molecular weight of approximately 446.39 g/mol. This compound features a perfluorinated structure, which contributes to its unique properties, including high chemical stability and potential hydrophobicity. It is characterized by the presence of two allyloxy groups attached to an aniline framework, which enhances its reactivity and potential applications in various fields such as materials science and pharmaceuticals .
The chemical behavior of 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) can be analyzed through several types of reactions:
Further studies are necessary to elucidate the specific biological effects and mechanisms of action for this compound .
The synthesis of 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) typically involves several steps:
These steps can vary based on specific laboratory conditions and desired yields .
5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) has potential applications in various fields:
Interaction studies involving 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) are essential to determine its compatibility with other compounds and its behavior in biological systems. These studies may include:
Several compounds share structural similarities with 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline). Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
4,4'-(Hexafluoroisopropylidene)diphenol | C12H8F6O2 | Lacks allyloxy groups but has similar fluorinated characteristics. |
5,5'-(Hexafluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) | C21H20F6N2O2 | Similar structure but differing fluorination pattern. |
4-Amino-3-fluoroaniline | C7H8F1N1 | Contains fluorine and amine groups but lacks perfluorinated backbone. |
The uniqueness of 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) lies in its combination of perfluorinated segments and dual allyloxy functionalities that enhance its reactivity and potential applications compared to other similar compounds .